

Application Notes and Protocols for Calcium Mobilization Assay with GSK137647A

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Compound of Interest

Compound Name: GSK137647A

Cat. No.: B15568900

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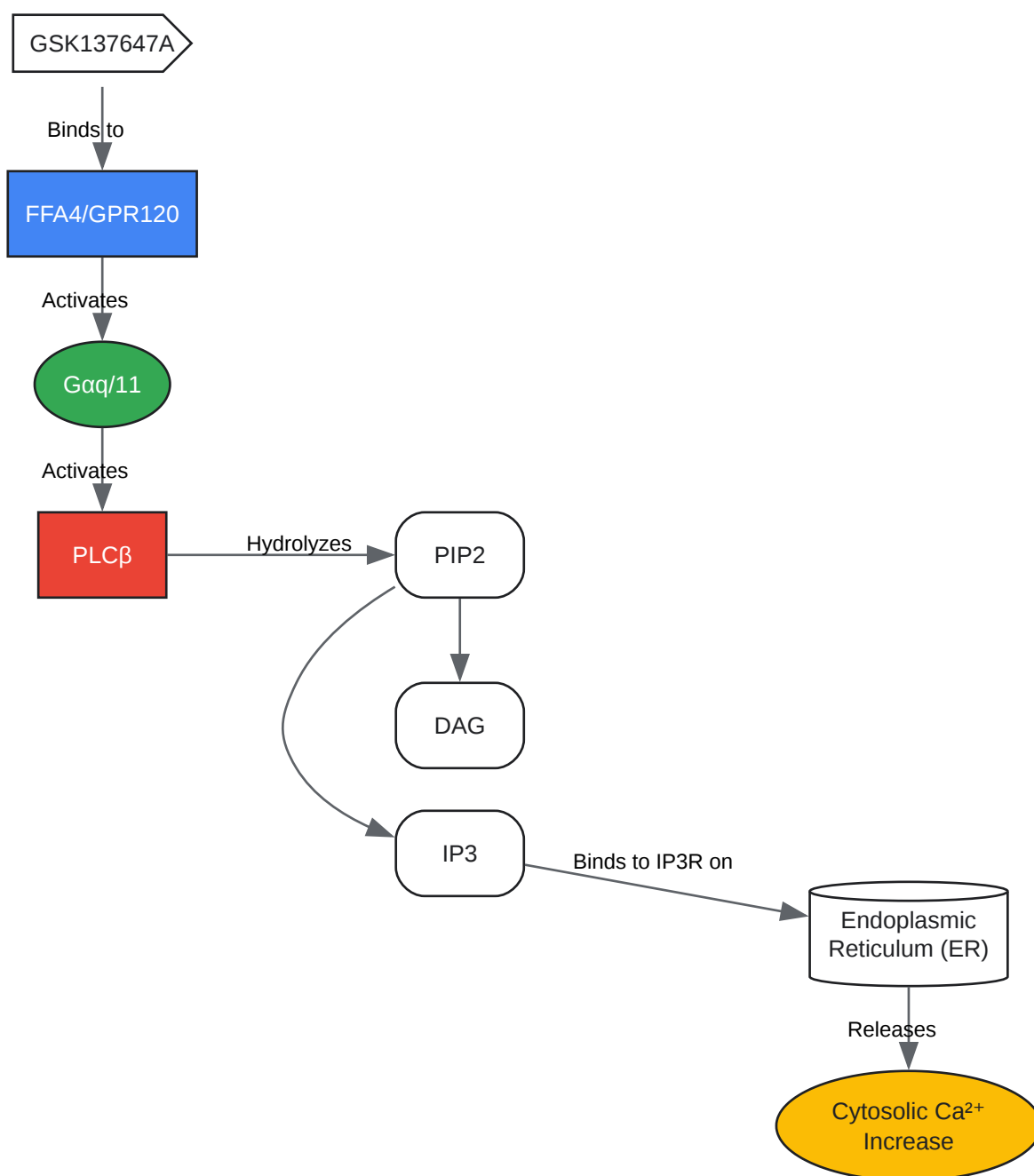
Introduction

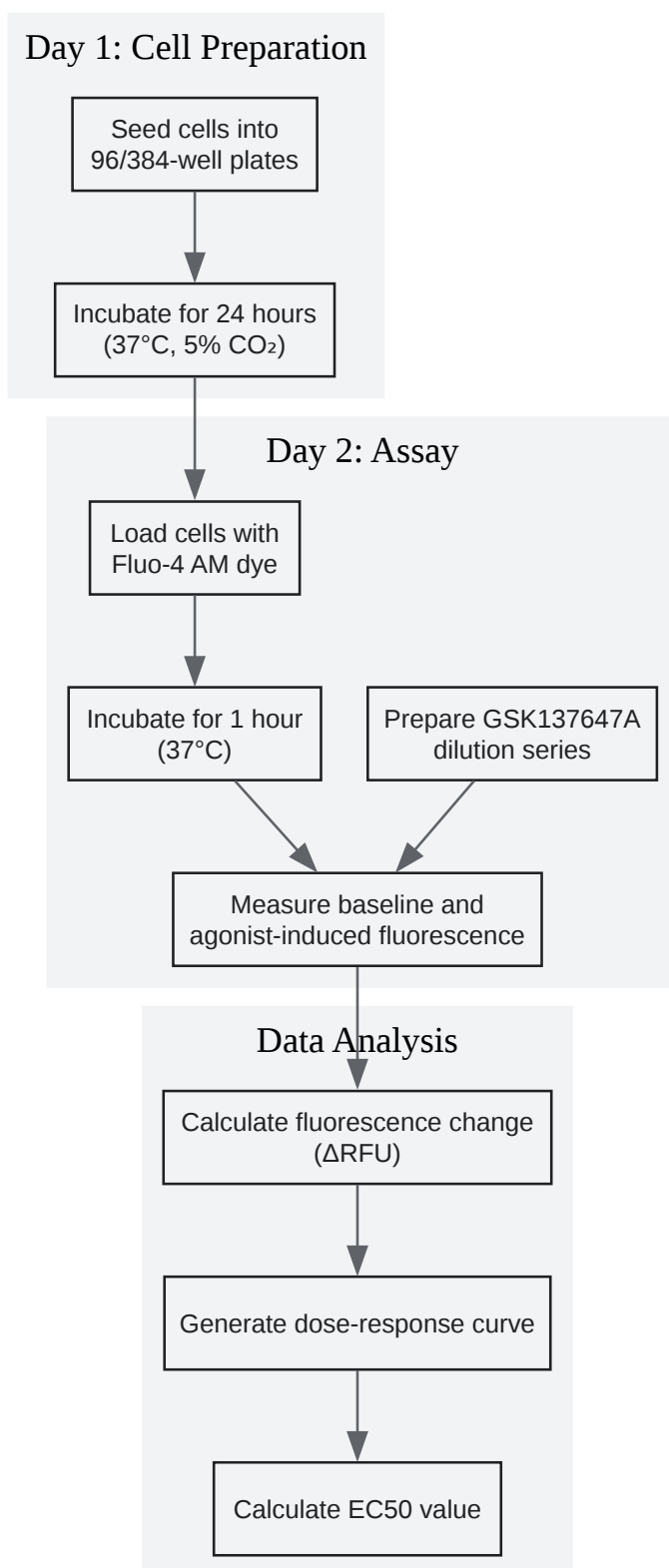
GSK137647A is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 4 (FFA4), also known as G protein-coupled receptor 120 (GPR120).^{[1][2][3]} FFA4 is a member of the G protein-coupled receptor (GPCR) family that is activated by medium and long-chain fatty acids. Its involvement in various physiological processes, including glucose homeostasis, anti-inflammatory responses, and gut hormone secretion, has made it an attractive therapeutic target for metabolic disorders such as type 2 diabetes and obesity.^{[1][4]} **GSK137647A** serves as a valuable tool for studying the pharmacology and cellular functions of FFA4. One of the key functional readouts for FFA4 activation is the mobilization of intracellular calcium. This document provides detailed application notes and protocols for performing a calcium mobilization assay using **GSK137647A**.

Mechanism of Action: FFA4/GPR120 Signaling

GSK137647A activates FFA4, which primarily couples to the Gαq/11 subunit of the heterotrimeric G protein. This activation initiates a downstream signaling cascade, as depicted in the diagram below. The activated Gαq/11 subunit stimulates phospholipase C-beta (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium ions (Ca²⁺) into the cytosol. This rapid increase in intracellular calcium

concentration can be detected using calcium-sensitive fluorescent dyes, providing a quantitative measure of FFA4 activation.





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